molecular formula C20H25ClN2 B13116559 4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride

4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride

Cat. No.: B13116559
M. Wt: 328.9 g/mol
InChI Key: GJJOTWVFSAMSRX-UHFFFAOYSA-N
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Description

4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring substituted with dimethyl and phenyl groups, and a butan-1-amine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indole ring. The reaction conditions often include the use of acidic catalysts such as methanesulfonic acid under reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinoline derivatives.

    Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.

    Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.

    Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.

Uniqueness

4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of the butan-1-amine side chain. This gives it distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C20H25ClN2

Molecular Weight

328.9 g/mol

IUPAC Name

4-(4,6-dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine;hydrochloride

InChI

InChI=1S/C20H24N2.ClH/c1-14-12-15(2)19-17(10-6-7-11-21)20(22-18(19)13-14)16-8-4-3-5-9-16;/h3-5,8-9,12-13,22H,6-7,10-11,21H2,1-2H3;1H

InChI Key

GJJOTWVFSAMSRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=C2CCCCN)C3=CC=CC=C3)C.Cl

Origin of Product

United States

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